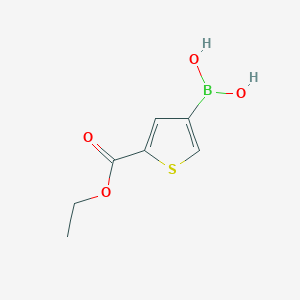

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-ethoxycarbonylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-2-12-7(9)6-3-5(4-13-6)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYXNYCQWBICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656918 | |

| Record name | [5-(Ethoxycarbonyl)thiophen-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-19-6 | |

| Record name | [5-(Ethoxycarbonyl)thiophen-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid chemical properties

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

Introduction

This compound is a specialized heterocyclic organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a thiophene ring, a common scaffold in pharmaceuticals, with a versatile boronic acid moiety. This strategic combination makes it a valuable building block, primarily for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, designed for researchers and development scientists who utilize advanced synthetic intermediates.

Core Chemical Identity and Properties

Molecular Structure and Identifiers

The fundamental identity of this reagent is established by its unique structure and standardized chemical identifiers.

-

Chemical Name: this compound

-

Molecular Formula: C₇H₉BO₄S[1]

-

Synonyms: 5-(Ethoxycarbonyl)thiophene-3-boronic acid, Ethyl 4-boronothiophene-2-carboxylate, 4-Boronothiophene-2-carboxylic acid ethyl ester[3]

Physicochemical Data

The physical and chemical properties of this compound are critical for its storage, handling, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 200.02 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥96% | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] |

Solubility: While specific quantitative data is sparse, thiophene boronic acids are generally soluble in organic solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), particularly when heated or in the presence of a base.[4]

Reactivity, Stability, and Synthetic Utility

Stability and Handling Considerations

Boronic acids are known to be relatively stable compared to other organometallic reagents, allowing them to be handled in air.[5] However, they are susceptible to certain transformations that can impact their reactivity.

-

Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is often present and can be influenced by solvent and temperature. For synthetic applications, the presence of boroxine is generally not detrimental as it readily converts back to the active boronic acid under typical reaction conditions.

-

Oxidative Instability: While more stable than many organometallics, the carbon-boron bond can be susceptible to oxidation, particularly under harsh conditions or in biological contexts.[6] Proper storage under an inert atmosphere is recommended to preserve the material's integrity over time.[1]

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[5][7][8]

The reaction's success stems from the mild conditions, high functional group tolerance, and the generally non-toxic nature of the boron-containing byproducts.[5][8] The thiophene ring of this specific reagent can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to generate complex scaffolds for drug discovery and materials science.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the coupling of this compound with an aryl bromide. Note: This protocol must be adapted and optimized based on the specific substrate, catalyst, and desired scale.

Objective: To synthesize Ethyl 4-(4-methoxyphenyl)thiophene-2-carboxylate.

Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (solvent, typically 4:1 to 10:1 Dioxane:Water)

Procedure:

-

Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add potassium carbonate, this compound, 4-bromoanisole, Palladium(II) acetate, and SPhos.

-

Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (Dioxane:Water) via syringe. The causality for using a mixed aqueous system is that the base (e.g., K₂CO₃) is more effective in the presence of water, which facilitates the formation of the active boronate species required for transmetalation.[10]

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A key to success is ensuring sufficient solubility of all components; if reactants are not fully dissolved, a higher temperature or different solvent system may be required.[10]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

Organoboron compounds are essential building blocks in modern medicinal chemistry.[5] this compound is particularly valuable for several reasons:

-

Thiophene Scaffold: The thiophene ring is a well-known "bioisostere" of the phenyl ring and is a privileged structure found in numerous FDA-approved drugs. Its inclusion can modulate pharmacokinetic properties and target engagement.

-

Biaryl Motifs: The Suzuki coupling enables the creation of biaryl and hetero-biaryl structures, which are core components of many kinase inhibitors, protease inhibitors, and other therapeutic agents.[8]

-

Functional Group Handle: The ethoxycarbonyl group provides a site for further chemical modification, such as hydrolysis to the carboxylic acid or amidation, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

Materials Science

The conjugated systems formed via cross-coupling reactions involving this reagent are relevant to the development of organic electronic materials. Thiophene-based oligomers and polymers are widely investigated for their semiconductor properties in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

Hazard Identification

Based on data for analogous thiophene boronic acids, the primary hazards are:

-

Skin Irritation: Causes skin irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[12]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles.[12]

-

Wear a lab coat.

-

-

Handling Practices: Avoid breathing dust.[12] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[1][12]

References

-

MySkinRecipes. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. [Link]

-

da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]

-

Graham, T. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

Sources

- 1. 957121-19-6|this compound|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure [frontierspecialtychemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Thiophene Boronic Acids in Medicinal Chemistry

An In-depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid for Advanced Drug Discovery

The ascent of boronic acids and their derivatives from niche reagents to indispensable tools in medicinal chemistry is a testament to their remarkable versatility and synthetic utility.[1][2] Initially perceived with caution, the paradigm shifted dramatically with the clinical success of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[2][3] This validation spurred a surge in the exploration of organoboron compounds, leading to further FDA-approved drugs like ixazomib and vaborbactam.[3] Boronic acids are prized for their stability, ease of synthesis, and, most critically, their role as key partners in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction enables the formation of carbon-carbon bonds with surgical precision, a cornerstone of modern drug synthesis.

Within this important class of reagents, heterocyclic boronic acids are particularly valuable. This compound is a prime example of a highly functionalized, strategically important building block. Its thiophene core is a common motif in numerous pharmaceuticals, prized for its electronic properties and ability to act as a bioisostere for phenyl rings. The presence of both an ethoxycarbonyl group and a boronic acid moiety on the same scaffold provides medicinal chemists with two orthogonal handles for molecular elaboration, making it a powerful reagent for constructing complex molecular architectures and rapidly generating libraries of drug candidates.

This guide provides a Senior Application Scientist's perspective on the properties, synthesis, applications, and handling of this compound, designed for researchers and professionals in drug development.

PART 1: Core Profile and Physicochemical Properties

This compound is a solid, stable organoboron compound valued as a building block in organic synthesis.[4] Its identity and key specifications are summarized below.

Chemical Identity

-

Synonyms: 5-(Ethoxycarbonyl)thiophene-3-boronic acid

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₄S | [4][6] |

| Molecular Weight | 200.02 g/mol | [4][6] |

| Purity | Typically ≥95% or ≥96% | [4][5] |

| Appearance | Solid | [7] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [6][7] |

PART 2: Core Applications in Drug Discovery

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules.[8] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable asset in constructing compound libraries for high-throughput screening.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application is its use in Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.[2] In this palladium-catalyzed reaction, the boronic acid functional group reacts with an aryl or vinyl halide (or triflate) to create a new biaryl or aryl-alkene structure.

Mechanistic Insight: The catalytic cycle involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid (the thiophene ring) is transferred to the palladium center, displacing the halide. This step is crucial and is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the final product and regenerating the Pd(0) catalyst.

The ethoxycarbonyl group on the thiophene ring can serve as an electronic handle to modulate the reactivity of the molecule or as a precursor for further derivatization (e.g., hydrolysis to a carboxylic acid or amidation).

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Building Blocks for PROTACs and Protein Degraders

This molecule is also identified as a "Protein Degrader Building Block".[4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Thiophene-containing structures are often incorporated into these linkers or ligands to optimize spatial orientation, cell permeability, and pharmacokinetic properties. The dual functionality of this compound makes it an ideal starting point for synthesizing these complex linkers or ligands.

PART 3: Field-Proven Experimental Protocols

The following protocols are provided as exemplary guides. Researchers should always adapt them based on the specific reactivity of their substrates and perform small-scale trials to optimize conditions.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical cross-coupling reaction with an aryl bromide.

Rationale: The choice of a palladium catalyst, ligand, base, and solvent system is critical for success. Dioxane/water is a common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. The base (K₂CO₃) is essential for the transmetalation step. A phosphine ligand (e.g., SPhos, XPhos) stabilizes the palladium catalyst and promotes the reaction. Degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl bromide partner (1.0 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Atmosphere Control: Seal the flask with a rubber septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically between 0.1-0.5 M.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3.2: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

Rationale: Thiophene boronic acids can be susceptible to degradation through oxidation or protodeboronation, especially under harsh conditions (strong acids/bases or exposure to air and light over time). Storage under an inert atmosphere at reduced temperatures minimizes these decomposition pathways.

Step-by-Step Methodology:

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6][7] For long-term storage, placing the container inside a desiccator or a sealed bag with a desiccant under an inert atmosphere is recommended.

-

Handling: When weighing and dispensing the reagent, do so in a controlled environment, preferably under a flow of inert gas or in a glovebox, to minimize exposure to atmospheric moisture and oxygen. Avoid using metal spatulas if trace metal contamination is a concern for downstream catalytic reactions.

-

Compatibility: Keep the reagent away from strong oxidizing agents and strong acids, as these can degrade the boronic acid moiety.[9][10]

PART 4: Safety and Hazard Information

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

GHS Hazard and Precautionary Statements

While specific GHS data for this exact compound is not detailed in the provided search results, general data for similar thiopheneboronic acids indicates the following potential hazards:

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][10] |

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling this chemical.[9] Work in a well-ventilated fume hood.[9]

Conclusion

This compound stands out as a high-value, versatile reagent for drug discovery and medicinal chemistry. Its true power lies in its bifunctional nature, enabling its seamless integration into robust synthetic strategies like the Suzuki-Miyaura coupling to generate novel molecular entities. For research scientists and drug development professionals, a thorough understanding of its properties, applications, and handling is key to unlocking its full potential in the quest for next-generation therapeutics.

References

-

National Institutes of Health (NIH). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

-

Wikipedia. Boronic acid. Available from: [Link]

-

IndiaMART. 5-(METHOXYCARBONYL)THIOPHEN-3-YL)BORONIC ACID PINACOL ESTER. Available from: [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]

-

CP Lab Safety. 5-(Ethoxycarbonyl)thiophene-3-boronic acid, min 96%, 1 gram. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 957121-19-6|this compound|BLD Pharm [bldpharm.com]

- 7. 2-チエニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. indiamart.com [indiamart.com]

- 9. fishersci.com [fishersci.com]

- 10. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

Introduction

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision and versatility.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to this valuable thiophene derivative, delving into the mechanistic underpinnings of the reaction and furnishing detailed experimental protocols for its preparation and purification. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through a halogen-metal exchange reaction followed by electrophilic trapping with a borate ester. This strategy leverages the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[3][4]

In this specific synthesis, the ethoxycarbonyl group at the 5-position of the thiophene ring serves as a directing metalation group (DMG). The DMG, through its Lewis basic oxygen atoms, coordinates with the Lewis acidic lithium of an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-complexation dramatically increases the kinetic acidity of the proton at the adjacent 3-position, facilitating its selective deprotonation to form a transient thienyllithium intermediate.[5][6] This intermediate is then quenched with a trialkyl borate to yield the desired boronic acid after acidic workup. The stability of such thienyllithium intermediates is a critical factor in the success of this reaction, with low temperatures being essential to prevent decomposition.[7]

An alternative, though sometimes less regioselective, approach involves the formation of a Grignard reagent from the corresponding brominated thiophene, followed by reaction with a borate ester.[8][9][10]

Visualizing the Synthetic Pathway

The following diagram illustrates the primary synthetic route from the starting material, ethyl 4-bromothiophene-2-carboxylate.

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-bromothiophene-2-carboxylate (Starting Material)

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Ethyl 4-bromothiophene-2-carboxylate | C₇H₇BrO₂S | 235.10 g/mol | 62224-17-3 |

Part 2: Synthesis of this compound

This protocol is based on established methods for lithiation-borylation of aromatic heterocycles.[12][13]

Materials:

-

Ethyl 4-bromothiophene-2-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is charged with ethyl 4-bromothiophene-2-carboxylate (1.0 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. Successful lithiation is often indicated by a color change.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is then separated and extracted with diethyl ether (3 x volume of aqueous layer).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Strategies

The purification of boronic acids can sometimes be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines). Several methods can be employed:

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) can be effective.

-

Acid-Base Extraction: A highly effective method involves dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with a basic aqueous solution (e.g., 1 M NaOH).[2] The basic aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is subsequently acidified with HCl to precipitate the pure boronic acid, which is then extracted back into an organic solvent, dried, and concentrated.

-

Column Chromatography: Silica gel chromatography can be used, but care must be taken as boronic acids can sometimes streak on silica. A common eluent system is a mixture of hexane and ethyl acetate.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₇H₉BO₄S | 200.02 g/mol | 957121-19-6 |

Note: The CAS number for the corresponding methyl ester, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid, is 957062-52-1.[1][14][15]

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the ethyl group (a triplet and a quartet), two distinct aromatic protons on the thiophene ring, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Signals for the carbonyl carbon, the carbons of the thiophene ring (with the carbon attached to the boron atom showing a characteristic broad signal or being absent due to quadrupolar relaxation), and the carbons of the ethyl group.

-

¹¹B NMR: A single broad peak characteristic of a boronic acid.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The synthesis of this compound via directed ortho-metalation is a robust and reliable method for accessing this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents are paramount to achieving high yields and purity. The purification strategy should be chosen based on the nature of the impurities present in the crude product, with acid-base extraction often providing a highly effective solution. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize and utilize this versatile building block in their research endeavors.

References

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)

- Dickinson, J. D., & Eaborn, C. (1959). Condensed thiophen ring systems. Part VII. Stability of 3-benzo[b]-thienyl-lithium. Journal of the Chemical Society C: Organic, 2337-2342.

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal. ([Link])

- Directed (ortho) Metallation - University of Missouri. (URL not available)

-

Directed ortho metalation - Wikipedia. ([Link])

-

Synthesis of Ethyl 5-bromothiophene-2carboxylate - PrepChem.com. ([Link])

- Standard Lithiation–Borylation A user's guide - Aggarwal Group, University of Bristol. (URL not available)

- Directed ortho metal

- Directed Metalation: A Survival Guide - Baran Lab, Scripps Research. (URL not available)

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. ([Link])

- Lithiation- Borylation in Synthesis - Aggarwal Group, University of Bristol. (URL not available)

-

Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene - YouTube. ([Link])

-

Solution structure and chelation properties of 2-thienyllithium reagents - PubMed. ([Link])

-

Lithiation-Borylation Methodology and Its Application in Synthesis - SlideShare. ([Link])

-

Ethyl 4-bromothiophene-2-carboxylate - Oakwood Chemical. ([Link])

- Process for purification of boronic acid and its derivatives - Google P

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. ([Link])

-

The lithiation–borylation reaction - University of Bristol Research Portal. ([Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. ([Link])

-

Acta Chemica Scandinavica, 1993 - ResearchGate. ([Link])

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P

-

Aggregation and Reactivity of Phenyllithium Solutions | Journal of the American Chemical Society. ([Link])

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P

- A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. (URL not available)

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. baranlab.org [baranlab.org]

- 7. Condensed thiophen ring systems. Part VII. Stability of 3-benzo[b]-thienyl-lithium - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 11. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. 957062-52-1|(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid|BLD Pharm [bldpharm.com]

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid molecular structure

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document elucidates its molecular structure, physicochemical properties, and spectroscopic signature. Detailed protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are presented, with an emphasis on the mechanistic rationale behind the experimental choices. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates for the construction of complex molecular architectures in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound featuring a thiophene core. Structurally, it possesses a boronic acid moiety [-B(OH)₂] at the C3 position and an ethoxycarbonyl group [-C(=O)OCH₂CH₃] at the C5 position of the thiophene ring. The boronic acid group is a versatile functional handle for carbon-carbon bond formation, while the electron-withdrawing ester group modulates the electronic properties of the thiophene ring.

The sp²-hybridized boron atom has a vacant p-orbital, rendering it a mild Lewis acid and enabling its critical role in transmetalation steps during cross-coupling reactions.[1] This unique combination of functional groups makes it a valuable intermediate for synthesizing substituted bi-aryl and heteroaryl compounds.[2]

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 957121-19-6 | [3][4] |

| Molecular Formula | C₇H₉BO₄S | N/A |

| Molecular Weight | 200.02 g/mol | N/A |

| Physical State | Solid | [5] |

| Purity | Typically ≥95% | |

Caption: Molecular Structure of this compound.

Synthesis and Purification Workflow

The synthesis of aryl boronic acids is commonly achieved via the reaction of an organometallic reagent (either Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[6][7] This established methodology can be applied to the preparation of this compound.

The process begins with the formation of a Grignard reagent from a suitable precursor, ethyl 4-bromothiophene-2-carboxylate. This organometallic intermediate is then reacted at low temperature with a borate ester, such as triethyl borate or trimethyl borate. The subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the final boronic acid product.

Caption: General Synthetic Workflow for Boronic Acid Preparation.

Detailed Synthetic Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All operations must be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of ethyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or addition of an iodine crystal may be required to initiate the reaction. Stir the mixture until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 2-3 hours.

-

Hydrolysis & Workup: Allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure boronic acid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used as a nucleophilic coupling partner in the Suzuki-Miyaura reaction.[2][8] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and organic electronic materials.[8][9]

The reaction involves the coupling of an organoboronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[7] Thienylboronic acids can sometimes present challenges, such as competitive protodeboronation, requiring careful optimization of reaction conditions, including the choice of catalyst, base, and solvent.[10][11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by the base, transfers its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl halide partner (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[9]

-

Solvent Addition: Purge the vessel with an inert gas (N₂ or Ar). Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water. The aqueous phase is crucial for activating the boronic acid.[10]

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

As with all boronic acids, proper safety precautions are essential during handling and storage. The compound is classified as an irritant.[12]

Table 2: Hazard and Safety Information

| Category | Information | Precautionary Statements |

|---|---|---|

| GHS Pictogram | GHS07: Harmful/Irritant | N/A |

| Hazard Statements | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

| Handling | Handle in a well-ventilated area or fume hood.[14] Avoid dust formation and contact with skin, eyes, and clothing.[14] | Use personal protective equipment as required. Wash hands thoroughly after handling.[15] |

| Storage | Store in a cool, dry place in a tightly sealed container.[14] Protect from moisture, as boronic acids can dehydrate to form boroxines.[15] Store under an inert atmosphere for long-term stability.[14] | Keep container tightly closed in a dry and well-ventilated place. |

Conclusion

This compound stands as a highly valuable and versatile building block for synthetic organic chemistry. Its defined structure, featuring both a reactive boronic acid handle and a modulating ester group on a thiophene scaffold, provides a reliable platform for constructing complex molecules. A thorough understanding of its synthesis, reactivity—particularly in Suzuki-Miyaura cross-coupling—and proper handling procedures is paramount for its effective and safe utilization in research and development, paving the way for innovations in drug discovery and materials science.

References

- Fluorochem. (n.d.). (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid.

- The Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from The Royal Society of Chemistry website.

- ChemScene. (n.d.). (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid.

- BLDpharm. (n.d.). 957121-19-6|this compound.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Thiophene-3-boronic acid.

- Ambeed. (n.d.). CAS No. 957062-52-1 Specifications.

- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-(Ethoxycarbonyl)phenylboronic acid.

- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- BLDpharm. (n.d.). 957062-52-1|(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid.

- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Thiopheneboronic acid.

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Bakangura, E., et al. (2022). Functional Nanoporous Materials From Boronate-Containing Stimuli-Responsive Diblock Copolymers. Frontiers in Chemistry.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester.

- Alchem Pharmtech. (n.d.). CAS 957121-19-6 | this compound.

- Sigma-Aldrich. (n.d.). 3-Thienylboronic acid.

- IndiaMART. (n.d.). 5-(METHOXYCARBONYL)THIOPHEN-3-YL)BORONIC ACID PINACOL ESTER.

- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 957121-19-6|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. CAS No. 957062-52-1 Specifications | Ambeed [ambeed.com]

Navigating the Stability of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. However, the utility of this and other heteroaromatic boronic acids is intrinsically linked to their stability. This technical guide offers a comprehensive overview of the factors influencing the stability of this compound, providing field-proven insights into its optimal storage, handling, and stability assessment.

The Chemical Landscape of this compound: A Prelude to Stability

The structure of this compound, with its electron-rich thiophene ring, an electron-withdrawing ethoxycarbonyl group, and the versatile boronic acid moiety, dictates its reactivity and susceptibility to degradation. The vacant p-orbital on the boron atom makes it a Lewis acid, and its interaction with nucleophiles is a key aspect of both its desired reactivity and its potential instability.[1]

Core Principles of Boronic Acid Stability and Degradation

The stability of boronic acids is a critical consideration for their successful application. Several degradation pathways can compromise the integrity of these reagents, leading to diminished yields in subsequent reactions and the generation of impurities.

Dehydration and Boroxine Formation

A primary pathway for the degradation of boronic acids is through intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This process is reversible and is influenced by the presence of water. While boroxines can often be used directly in coupling reactions, their formation complicates accurate quantification and can alter reactivity. For this compound, the equilibrium between the free acid and the boroxine is a key stability parameter.

Diagram: Boroxine Formation

Caption: Reversible dehydration of boronic acids to form boroxines.

Oxidation

Aryl and heteroaryl boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[3][4] This process can be mediated by atmospheric oxygen and is often accelerated by light and the presence of metal catalysts. For this compound, oxidation would yield a hydroxythiophene derivative, an impurity that can complicate purification and downstream reactions. The electron-rich nature of the thiophene ring may increase its susceptibility to oxidation compared to simple aryl boronic acids.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This degradation pathway is particularly relevant for electron-rich or sterically hindered aryl and heteroaryl boronic acids.[5] The reaction is often catalyzed by acids, bases, or metal ions. For the title compound, protodeboronation would result in the formation of ethyl thiophene-3-carboxylate.

Diagram: Key Degradation Pathways

Caption: A systematic workflow for evaluating chemical stability.

Step-by-Step Experimental Protocol for Stability Testing

This protocol outlines a forced degradation study to identify the key factors influencing the stability of this compound.

-

Initial Characterization:

-

Obtain a high-purity sample of this compound.

-

Record the initial ¹H NMR spectrum in a dry, deuterated solvent (e.g., DMSO-d₆) to establish a baseline.

-

Perform an initial purity analysis using High-Performance Liquid Chromatography with Mass Spectrometry detection (LC-MS).

-

-

Forced Degradation Studies:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) in a controlled environment.

-

Hydrolytic Stress: Expose samples to varying pH conditions (e.g., acidic, neutral, and basic aqueous solutions).

-

Oxidative Stress: Treat samples with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide). [6] * Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber).

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each stress condition.

-

Immediately prepare the samples for analysis to prevent further degradation.

-

-

Analytical Methods:

-

LC-MS: Utilize a reverse-phase HPLC method to separate the parent compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is a good starting point. The mass spectrometer will aid in the identification of degradation products by providing molecular weight information.

-

¹H NMR Spectroscopy: Analyze the samples by ¹H NMR to monitor for changes in the chemical structure. The disappearance of the B(OH)₂ protons and the appearance of new signals can indicate degradation.

-

-

Data Analysis and Interpretation:

-

Quantify the percentage of the remaining parent compound at each time point for each stress condition.

-

Identify the major degradation products by comparing their mass spectra and retention times with potential structures (e.g., boroxine, hydroxythiophene derivative, and the protodeboronated product).

-

Determine the degradation kinetics and pathways under each stress condition.

-

Conclusion: Ensuring the Integrity of a Key Synthetic Tool

The stability of this compound is a multifaceted issue that requires a proactive approach to storage, handling, and analysis. By understanding the inherent degradation pathways—dehydration to boroxines, oxidation, and protodeboronation—researchers can implement effective strategies to preserve the integrity of this valuable reagent. Adherence to recommended storage conditions, including low temperatures, an inert atmosphere, and protection from light and moisture, is paramount. Furthermore, a systematic approach to stability assessment, employing techniques such as LC-MS and NMR spectroscopy, allows for a comprehensive understanding of the compound's behavior under various stressors. By embracing these principles, the scientific community can ensure the reliable and efficient use of this compound in the pursuit of new discoveries in medicine and materials science.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]

-

Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH. [Link]

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

SAFETY DATA SHEET - Thiophene-3-boronic acid. Thermo Fisher Scientific. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. pnas.org [pnas.org]

Spectroscopic Data for (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the spectroscopic characterization of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid, CAS No. 957121-19-6.[1] As a bifunctional molecule incorporating a thiophene ring, a boronic acid moiety, and an ethyl ester, this compound is a valuable building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions.

The following guide, structured from the perspective of a Senior Application Scientist, provides not only the raw spectroscopic data but also the underlying experimental logic and interpretive causality necessary for its effective use in a research and development setting.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with an understanding of the molecule's constituent parts. The key features that will give rise to distinct spectroscopic signals are:

-

Thiophene Ring: A 5-membered aromatic heterocycle with two protons in a specific electronic environment.

-

Ethyl Ester Group: An electron-withdrawing group with characteristic ¹H and ¹³C NMR signals and a strong IR absorption.

-

Boronic Acid Group: A functional group that is crucial for cross-coupling reactions, presenting unique spectroscopic characteristics, including a broad O-H stretch in IR and potential quadrupolar broadening effects in NMR.

Molecular Formula: C₇H₉BO₄S[1] Molecular Weight: 200.02 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the definitive method for confirming the precise connectivity and electronic environment of the atoms within the molecule. The electron-withdrawing nature of both the ethoxycarbonyl and boronic acid groups significantly influences the chemical shifts of the thiophene protons, deshielding them and shifting them to a higher frequency (downfield).

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is paramount for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many boronic acids and provides convenient reference peaks.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Pulse Program: Standard 30° pulse.

-

Scans: 16 scans.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program.

-

Scans: 1024 scans.

-

Relaxation Delay: 2 seconds.

-

-

Processing and Referencing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₅ at δ = 2.50 ppm for ¹H NMR and the DMSO-d₆ carbon signals at δ = 39.52 ppm for ¹³C NMR.[2]

¹H NMR Data Summary

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H2 | ~8.4 | d | ~1.5 | 1H |

| Thiophene H4 | ~8.2 | d | ~1.5 | 1H |

| B(OH)₂ | ~8.3 (broad) | s | - | 2H |

| Ethyl -CH₂- | ~4.3 | q | ~7.1 | 2H |

| Ethyl -CH₃ | ~1.3 | t | ~7.1 | 3H |

| (Note: The chemical shift of the boronic acid protons can vary significantly and may broaden or exchange with water in the solvent.) |

¹³C NMR Data Summary

| Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162.5 |

| Thiophene C5 | ~146.0 |

| Thiophene C2 | ~138.2 |

| Thiophene C4 | ~135.5 |

| Thiophene C3 | Not observed |

| Ethyl -CH₂- | ~61.5 |

| Ethyl -CH₃ | ~14.5 |

| (Note: The carbon atom directly attached to the boron (C3) is often not observed or is significantly broadened due to the quadrupolar relaxation of the ¹¹B nucleus, a well-documented phenomenon.)[3] |

NMR Workflow Visualization

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a direct readout of the molecular vibrations, with each functional group having characteristic absorption frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples that requires minimal preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 32 scans over a range of 4000–650 cm⁻¹.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400–3200 | Broad, Strong | O–H stretch | B(OH)₂ group[4] |

| 3100-3000 | Medium | C–H stretch | Aromatic (Thiophene)[5] |

| 2980–2850 | Medium | C–H stretch | Aliphatic (Ethyl group)[5] |

| ~1715 | Strong | C=O stretch | Ester carbonyl[4] |

| 1600–1450 | Medium | C=C stretch | Thiophene ring |

| ~1350 | Strong | B–O stretch | Boronic acid |

| ~1250 | Strong | C–O stretch | Ester linkage |

IR Interpretation Logic

Caption: Decision workflow for IR functional group analysis.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS is essential for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement.

Experimental Protocol: ESI-TOF

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, coupled with a Time-of-Flight (TOF) mass analyzer for high resolution.[6]

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a 50:50 mixture of acetonitrile and water.

-

Ionization: Use ESI in both positive and negative ion modes to observe different ionic species.

-

Analysis: Acquire the mass spectrum over an m/z range of 50–500.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₉BO₄S |

| Calculated Exact Mass | 200.0263 |

| Observed Ion [M+H]⁺ | m/z 201.0341 |

| Observed Ion [M+Na]⁺ | m/z 223.0160 |

| Observed Ion [M-H]⁻ | m/z 199.0185 |

Trustworthiness Criterion: A successful analysis requires the measured mass to be within 5 ppm (parts per million) of the calculated exact mass. This high level of accuracy provides unambiguous confirmation of the elemental composition, ruling out other potential structures with the same nominal mass.

Summary and Conclusion

The orthogonal application of NMR, IR, and HRMS provides a self-validating system for the characterization of this compound.

-

NMR confirms the carbon-hydrogen framework and the specific substitution pattern of the thiophene ring.

-

IR provides definitive evidence for the presence of the critical boronic acid and ethyl ester functional groups.

-

HRMS verifies the elemental composition with high precision.

Together, these techniques generate a unique spectroscopic fingerprint, ensuring the identity, purity, and quality of the material. This robust characterization is the foundation for its reliable use in subsequent synthetic applications, from small-scale laboratory research to large-scale drug development campaigns.

References

-

Title: Electronic Supplementary Material (ESI) for ChemComm Source: The Royal Society of Chemistry URL: [Link]

-

Title: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone Source: MDPI URL: [Link]

-

Title: 5-Acetylthiophene-2-boronic acid - Optional[ATR-IR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: database IR spectra INFRARED SPECTROSCOPY Source: Doc Brown's Chemistry URL: [Link]

-

Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

Sources

- 1. 957121-19-6|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount. Among these, heterocyclic boronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide delves into the multifaceted role of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid, a key reagent in the synthesis of complex organic molecules. We will explore its intrinsic properties, its pivotal function in Suzuki-Miyaura coupling, and provide field-proven insights into optimizing its reactivity for the construction of novel molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Thiophene Moiety as a Privileged Scaffold

The thiophene ring is a ubiquitous structural motif in a vast array of biologically active compounds and functional organic materials.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold" in drug discovery.[1] The incorporation of a thiophene unit can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, influencing properties such as metabolic stability and receptor binding affinity. Boronic acid derivatives of thiophene, therefore, represent a critical gateway to accessing these valuable molecular frameworks.[2]

This compound, in particular, offers a unique combination of functionalities. The boronic acid group at the 3-position serves as a versatile handle for carbon-carbon bond formation, while the ethoxycarbonyl group at the 5-position provides a site for further synthetic elaboration or can act as a key pharmacophoric element. The electron-withdrawing nature of the ester group also influences the electronic character of the thiophene ring, which in turn affects the reactivity of the boronic acid in cross-coupling reactions.

Synthesis of this compound

The reliable and scalable synthesis of this key building block is a prerequisite for its widespread application. A common and effective strategy involves the use of a suitable brominated thiophene precursor, followed by a lithium-halogen exchange and subsequent trapping with a borate ester.

Synthetic Workflow

The synthesis typically proceeds via the following logical steps:

Caption: Synthetic pathway to the target boronic acid.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-bromothiophene-2-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add ethyl 4-bromothiophene-2-carboxylate dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, a transformation for which this compound is an exemplary coupling partner.[3] This palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions.[3]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A crucial aspect of the transmetalation step is the activation of the boronic acid by a base.[1] This activation forms a boronate species, which enhances the nucleophilicity of the organic group, facilitating its transfer from boron to the palladium center. The choice of base is therefore critical and can significantly impact reaction efficiency.

The presence of the electron-withdrawing ethoxycarbonyl group on the thiophene ring can influence the reactivity of this compound. While electron-withdrawing groups on the aryl halide coupling partner generally accelerate the rate-determining oxidative addition step, their effect on the boronic acid is more nuanced.[4] In some cases, electron-deficient boronic acids can be more prone to protodeboronation, a competing side reaction where the boronic acid group is replaced by a hydrogen atom.[5] Careful optimization of the reaction conditions, particularly the choice of base and solvent, is therefore essential to mitigate this side reaction and achieve high yields of the desired cross-coupled product.

Optimized Protocol for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl halides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Substrate Scope and Yields

The versatility of this compound is demonstrated by its successful coupling with a variety of aryl halides bearing both electron-donating and electron-withdrawing substituents.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | Ethyl 4-(4-methoxyphenyl)thiophene-2-carboxylate | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Ethyl 4-(4-nitrophenyl)thiophene-2-carboxylate | 78 |

| 3 | 4-Bromotoluene | Ethyl 4-(4-methylphenyl)thiophene-2-carboxylate | 88 |

| 4 | 2-Bromopyridine | Ethyl 4-(pyridin-2-yl)thiophene-2-carboxylate | 72 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Ethyl 4-(3,5-dimethylphenyl)thiophene-2-carboxylate | 91 |

Note: Yields are for isolated products after purification. Reaction conditions may vary slightly for optimal results with each substrate.

Beyond Suzuki-Miyaura: Other Synthetic Applications

While the Suzuki-Miyaura reaction remains the primary application, the utility of this compound extends to other important transformations in organic synthesis. These include, but are not limited to, Chan-Lam coupling for the formation of C-N bonds and certain types of conjugate addition reactions. The principles of reactivity, particularly the electronic nature of the thiophene ring and the lability of the C-B bond, are transferable to these other reaction classes.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed building blocks in advancing organic synthesis. Its strategic combination of a versatile boronic acid handle and a modifiable ester functionality on a privileged thiophene scaffold makes it an invaluable tool for researchers in drug discovery and materials science. The continued exploration of its reactivity in both established and emerging cross-coupling technologies will undoubtedly lead to the discovery of novel molecules with significant scientific and societal impact. As our understanding of catalytic processes deepens, so too will our ability to harness the full synthetic potential of this remarkable reagent.

References

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]

-

3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry - MDPI. (2022, June 29). Retrieved from [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. (2019, August 28). Retrieved from [Link]

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - NIH. Retrieved from [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Retrieved from [Link]

-

Protodeboronation of 5-formyl-2-thiopheneboronic acid - ResearchGate. Retrieved from [Link]

Sources

Foreword: The Strategic Value of Heterocyclic Boronic Acids in Modern Drug Discovery

An In-depth Technical Guide on the Commercial Availability and Application of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid

In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thiophene ring system is prized for its unique electronic properties and its ability to act as a bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles. When functionalized with a boronic acid moiety, thiophene derivatives are transformed into powerful building blocks, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of this compound, a versatile reagent whose commercial availability has streamlined the synthesis of complex molecules for researchers in pharmaceutical and materials science sectors. We will delve into its procurement, synthesis, quality control, and critical applications, offering field-proven insights to empower your research and development endeavors.

Chemical Identity and Core Properties

This compound is a bifunctional organoboron compound. The thiophene core provides the heterocyclic scaffold, the ethoxycarbonyl group offers a site for further chemical modification (e.g., hydrolysis to a carboxylic acid or amidation), and the boronic acid group serves as the reactive handle for cross-coupling reactions. It is important to note that the methyl ester analog, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid, is also commercially available and often used interchangeably, depending on supplier stock and specific downstream synthetic requirements.